Sichuan Pepper

Sichuan Pepper
Zanthoxylum bungeanum
Sichuan pepper
RutaceaeZanthoxylumZanthoxylum bungeanum

Plant Description

Sichuan pepper (Zanthoxylum bungeanum or Zanthoxylum piperitum), known as Huajiao in Traditional Chinese Medicine (TCM), is recognized for its unique 'mala' (numbing and spicy) sensation. Its pericarp contains hydroxy-alpha-sanshool, which interacts with tactile receptors. Traditionally, it has been used for its analgesic, anti-inflammatory, and carminative properties, often employed to alleviate abdominal pain, indigestion, and parasitic infections. Modern research explores its potential antimicrobial and antioxidant activities.

Statistics
Compound Count8
Taxonomy
FamilyRutaceae
GenusZanthoxylum
SpeciesZanthoxylum bungeanum
Metadata
Created At2/2/2026
Updated At2/20/2026